1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
Brand Name: Vulcanchem
CAS No.: 32550-66-6
VCID: VC17301104
InChI: InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
SMILES:
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-

CAS No.: 32550-66-6

Cat. No.: VC17301104

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- - 32550-66-6

Specification

CAS No. 32550-66-6
Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name (5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol
Standard InChI InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
Standard InChI Key XMYSTTTTYXJVDU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NC=NN2CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at the 1-position by a methanol group (-CH₂OH) and at the 5-position by a benzylthio moiety (-S-CH₂-C₆H₅). This arrangement introduces both hydrophilic (methanol) and lipophilic (benzylthio) domains, which may influence its solubility and intermolecular interactions. The benzylthio group’s sulfur atom enhances potential hydrogen bonding and π-π stacking capabilities, critical for ligand-receptor interactions in biological systems .

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number32550-66-6
Molecular FormulaC₁₀H₁₁N₃OS
Molecular Weight221.28 g/mol
Key Functional Groups1,2,4-Triazole, Methanol, Benzylthio

Synthesis and Analytical Characterization

Hypothetical Synthesis Pathways

Although no documented synthesis of 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)- exists, its preparation likely follows established triazole derivatization strategies. A plausible route involves:

  • Cycloaddition Reaction: Condensation of hydrazine derivatives with carbonyl-containing reagents to form the triazole ring.

  • Thiolation: Introduction of the benzylthio group via nucleophilic substitution or thiol-ene coupling .

  • Methanol Functionalization: Hydroxymethylation at the 1-position using formaldehyde or its equivalents under acidic conditions .

For example, analogous compounds in the 1,2,4-triazole family are synthesized through reactions between hydrazides and isothiocyanates, followed by cyclization under basic conditions . The final product’s purity is typically verified via thin-layer chromatography (TLC) and melting point determination, while structural elucidation employs infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

CompoundMIC (µg/mL)Target Bacteria
5-(Benzylthio)-1H-1,2,4-triazoleN/AN/A
Triazole-pyridine Schiff base 4–16S. aureus, E. coli
4-Aryl-1,2,4-triazoles8–32Bacillus subtilis

Computational and In Silico Insights

Molecular Docking Predictions

Docking simulations of analogous triazoles reveal binding energies ranging from −10.3 to −12.9 kcal/mol against DHFR, suggesting strong inhibitory potential . The benzylthio group’s hydrophobic interactions with enzyme active sites may further stabilize ligand-receptor complexes, a feature exploitable in rational drug design .

Industrial and Material Science Applications

Coordination Chemistry

Triazoles serve as versatile ligands in transition metal complexes. The methanol and benzylthio groups in 5-(benzylthio)-1H-1,2,4-triazole-1-methanol could facilitate chelation with metals like copper or zinc, forming complexes with applications in catalysis or photoluminescent materials .

Challenges and Future Directions

The scarcity of empirical data on 5-(benzylthio)-1H-1,2,4-triazole-1-methanol underscores the need for targeted research. Priority areas include:

  • Synthetic Optimization: Developing efficient, scalable routes for high-yield production.

  • Biological Screening: Evaluating antimicrobial, anticancer, and antifungal activities in vitro.

  • Toxicological Profiling: Assessing safety margins for potential therapeutic use.

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